molecular formula C13H20N4S B12931093 6-(Octylthio)purine CAS No. 6974-89-6

6-(Octylthio)purine

Cat. No.: B12931093
CAS No.: 6974-89-6
M. Wt: 264.39 g/mol
InChI Key: YUEJEKKOQIRLNK-UHFFFAOYSA-N
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Description

6-(Octylthio)purine is a chemical compound with the molecular formula C₁₃H₂₀N₄S. It is also known by other names such as 6-n-Octylmercaptopurine and 1H-Purine, 6-(octylthio)- . This compound belongs to the class of thiopurines, which are purine derivatives containing a sulfur atom attached to the purine ring. Thiopurines have been widely studied for their biological and pharmacological properties.

Preparation Methods

The synthesis of 6-(Octylthio)purine typically involves the alkylation of 6-thiopurine with an octyl halide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction conditions usually include refluxing the reactants in an appropriate solvent like ethanol or dimethylformamide (DMF) for several hours to ensure complete conversion.

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may involve the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

6-(Octylthio)purine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or nickel complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(Octylthio)purine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

6-(Octylthio)purine can be compared with other thiopurines such as:

The uniqueness of this compound lies in its specific alkylthio substitution, which may confer distinct biological activities and pharmacokinetic properties compared to other thiopurines .

Biological Activity

6-(Octylthio)purine is a purine analog that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This compound is part of a broader class of purine derivatives that have shown various biological effects, including inhibition of nucleic acid synthesis and interaction with cellular pathways. This article reviews the current understanding of the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of an octylthio group at the 6-position of the purine ring. This structural modification is believed to influence its solubility and bioactivity compared to other purine derivatives.

Antimicrobial Activity

Research indicates that purine analogs, including this compound, exhibit antimicrobial properties. A study focusing on various 6-thio and 6-oxo purine analogs found that certain substitutions enhance their inhibitory activity against Mycobacterium tuberculosis (Mtb). Specifically, N(9)-substitution was noted to improve anti-mycobacterial efficacy, suggesting that similar modifications in this compound could yield promising results against bacterial infections .

Anticancer Potential

The anticancer properties of purine analogs have been extensively studied. For instance, some derivatives have been shown to inhibit ribonucleotide reductase, an enzyme critical for DNA synthesis in cancer cells. The ability of this compound to interfere with nucleotide metabolism could position it as a candidate for further investigation in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Nucleotide Synthesis : By mimicking natural nucleotides, this compound may disrupt normal nucleotide metabolism, leading to reduced proliferation of pathogenic organisms and cancer cells.
  • Interaction with Riboswitches : Purine analogs have been shown to bind to riboswitches, regulatory elements in RNA that control gene expression. This interaction can inhibit microbial growth by altering gene expression related to virulence and survival .
  • Cell Cycle Disruption : Some studies suggest that purine analogs can induce cell cycle arrest in cancer cells, thereby preventing tumor growth and proliferation .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialModerate to good inhibitory activity against Mtb
AnticancerPotential ribonucleotide reductase inhibition
Interaction with RNABinding to riboswitches affecting gene expression

Case Studies

  • Antimycobacterial Activity : A study demonstrated that certain 6-thio-substituted purines showed significant activity against Mtb. The effectiveness was linked to structural modifications at the N(9) position, which may also apply to this compound .
  • Antitumor Effects : In vitro studies on various purine derivatives indicate that they can induce apoptosis in cancer cells by disrupting nucleotide metabolism pathways. Further research is needed to establish the specific effects of this compound in this context .

Properties

CAS No.

6974-89-6

Molecular Formula

C13H20N4S

Molecular Weight

264.39 g/mol

IUPAC Name

6-octylsulfanyl-7H-purine

InChI

InChI=1S/C13H20N4S/c1-2-3-4-5-6-7-8-18-13-11-12(15-9-14-11)16-10-17-13/h9-10H,2-8H2,1H3,(H,14,15,16,17)

InChI Key

YUEJEKKOQIRLNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC1=NC=NC2=C1NC=N2

Origin of Product

United States

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